

Check Availability & Pricing

# NP3-146: A Technical Overview of a Potent NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NP3-146   |           |
| Cat. No.:            | B12422088 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**NP3-146** is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Structurally related to the well-characterized inhibitor MCC950, **NP3-146** has emerged as a valuable tool for studying the role of NLRP3 in various pathological conditions and represents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of **NP3-146**.

## **Discovery and Development Landscape**

NP3-146 was developed as part of the ongoing effort to identify and optimize small molecule inhibitors of the NLRP3 inflammasome. While the specific details of its discovery are not extensively published in public literature, it is understood to be a derivative of the sulfonylurea chemical class, similar to MCC950. The development of such inhibitors is driven by the significant therapeutic potential of targeting NLRP3 in diseases such as cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders.

[1] Companies like Nodthera have been actively patenting novel NLRP3 inhibitors, highlighting the intense research and development in this area.[2][3][4]



### **Mechanism of Action**

**NP3-146** exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein.[5] This interaction stabilizes the inactive conformation of NLRP3, thereby preventing its ATP hydrolysis-dependent activation and subsequent oligomerization.[6][7] By locking NLRP3 in this inactive state, **NP3-146** effectively blocks the assembly of the inflammasome complex, which in turn inhibits the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18).[8]

The crystal structure of the human NLRP3 NACHT domain in complex with **NP3-146** (PDB ID: 7ALV) has provided detailed insights into the molecular interactions underpinning its inhibitory activity.[6][7][9] Key binding interactions have been identified, including hydrogen bonds with the backbone of Ala228 in the Walker A motif and with the side chain of Arg578.[6] These interactions are crucial for stabilizing the inactive state of the protein.

## Signaling Pathway of NLRP3 Inflammasome and Inhibition by NP3-146





Click to download full resolution via product page

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by NP3-146.



## **Quantitative Data**

While extensive quantitative data for **NP3-146** is not readily available in the public domain, the following key metrics have been reported.

| Parameter                                      | Value             | Cell Type/Assay<br>Condition                                                             | Reference |
|------------------------------------------------|-------------------|------------------------------------------------------------------------------------------|-----------|
| IC50 (IL-1β release)                           | 0.171 μM (171 nM) | Lipopolysaccharide (LPS) and Nigericinstimulated Bone Marrow-Derived Macrophages (BMDMs) | [5]       |
| Inhibitory<br>Concentration (IL-1β<br>release) | 20 nM             | Not specified                                                                            | [7]       |

Note: Further quantitative data regarding binding affinity (Kd), a broader range of IC50/EC50 values in different cellular assays, pharmacokinetic properties (ADME), and in vivo efficacy are not publicly available for **NP3-146**. For context, the related compound MCC950 has a reported KD value of 20 nM for binding to NLRP3.[10]

## **Experimental Protocols**

The following are detailed methodologies for key experiments typically used to characterize NLRP3 inhibitors like **NP3-146**.

## IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)

This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.

Objective: To measure the concentration-dependent inhibition of IL-1 $\beta$  secretion from stimulated BMDMs by **NP3-146**.

Methodology:



- Cell Culture: Primary bone marrow cells are harvested from mice and differentiated into macrophages over 7 days in the presence of M-CSF.
- Priming: BMDMs are seeded in 96-well plates and primed with Lipopolysaccharide (LPS; typically 1 μg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
- Inhibitor Treatment: Cells are pre-incubated with various concentrations of NP3-146 or vehicle control (e.g., DMSO) for 30-60 minutes.
- NLRP3 Activation: The NLRP3 inflammasome is activated by adding a second stimulus, such as Nigericin (a potassium ionophore, typically 5-20 μM) or ATP (typically 5 mM), for 30-60 minutes.
- Supernatant Collection: The cell culture supernatants are collected.
- IL-1β Quantification: The concentration of mature IL-1β in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The percentage of inhibition of IL-1β release is calculated for each concentration of **NP3-146**, and the IC50 value is determined by non-linear regression analysis.

## **ASC Speck Formation Assay**

This imaging-based assay visualizes the assembly of the ASC adaptor protein into a large signaling complex, a hallmark of inflammasome activation.

Objective: To assess the ability of **NP3-146** to inhibit the formation of ASC specks in response to NLRP3 activation.

#### Methodology:

- Cell Line: Immortalized macrophage cell lines stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP or ASC-mCherry) are commonly used.
- Cell Seeding and Priming: Cells are seeded on glass-bottom plates or coverslips and primed with LPS as described in the IL-1β release assay.



- Inhibitor Treatment: Cells are pre-treated with NP3-146 or vehicle control.
- NLRP3 Activation: NLRP3 is activated with a stimulus like Nigericin or ATP.
- Imaging: Live-cell or fixed-cell imaging is performed using a fluorescence microscope.
- Quantification: The percentage of cells containing a distinct, large fluorescent aggregate (the ASC speck) is quantified in multiple fields of view for each treatment condition.
- Data Analysis: The reduction in the percentage of ASC speck-positive cells in the presence of NP3-146 is calculated to determine its inhibitory effect on inflammasome assembly.

Generalized Discovery and Development Workflow for an NLRP3 Inhibitor





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2020208249A1 Nlrp3 inflammasome inhibition Google Patents [patents.google.com]
- 2. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Nodthera reports new NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 8. NP3-146 Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NP3-146: A Technical Overview of a Potent NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422088#np3-146-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com